Cas no 33980-71-1 (7-Oxodehydroabietinol)

7-Oxodehydroabietinol 化学的及び物理的性質
名前と識別子
-
- 7-Oxodehydroabietinol
- 18-Hydroxyabieta-8,11,13-trien-7-one
- 18-Fluor-octadecansaeure-methylester
- 18-fluoro-octadecanoic acid methyl ester
- 18-Hydroxy-abieta-8,11,13-trien-7-on
- 18-hydroxy-abieta-8,11,13-trien-7-one
- 7-oxoabieta-8,11,13-trien-18-ol
- Methyl 18-fluorostearate
- OCTADECANOIC ACID,18-FLUORO-,METHYL ESTER
- 7-Oxodehydroabietil
- FS-9770
- (1R,4aS,10aR)-1-(hydroxymethyl)-1,4a-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
- AKOS032948769
- 33980-71-1
- CHEMBL598770
- 3-HYDROXYTYRAMINEHYDROBROMIDE
- DTXSID901319035
- [ "" ]
- (1R,4AS,10AR)-1-(HYDROXYMETHYL)-7-ISOPROPYL-1,4A-DIMETHYL-3,4,10,10A-TETRAHYDRO-2H-PHENANTHREN-9-ONE
-
- インチ: InChI=1S/C20H28O2/c1-13(2)14-6-7-16-15(10-14)17(22)11-18-19(3,12-21)8-5-9-20(16,18)4/h6-7,10,13,18,21H,5,8-9,11-12H2,1-4H3/t18-,19-,20+/m0/s1
- InChIKey: PRZSMDYEVUSNJM-SLFFLAALSA-N
- SMILES: CC(C)c1ccc2c(c1)C(=O)C[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C
計算された属性
- 精确分子量: 300.20900
- 同位素质量: 300.208930132g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 22
- 回転可能化学結合数: 2
- 複雑さ: 443
- 共价键单元数量: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.6
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- Color/Form: Oil
- 密度みつど: 1.0±0.1 g/cm3
- Boiling Point: 437.0±34.0 °C at 760 mmHg
- フラッシュポイント: 186.4±18.3 °C
- PSA: 37.30000
- LogP: 4.45280
- じょうきあつ: 0.0±1.1 mmHg at 25°C
7-Oxodehydroabietinol Security Information
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
7-Oxodehydroabietinol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AF82745-5mg |
7-Oxodehydroabietil |
33980-71-1 | ≥98% | 5mg |
$970.00 | 2024-04-20 |
7-Oxodehydroabietinol 関連文献
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
7-Oxodehydroabietinolに関する追加情報
Professional Introduction to Compound with CAS No. 33980-71-1 and Product Name: 7-Oxodehydroabietinol
7-Oxodehydroabietinol, identified by the Chemical Abstracts Service Number (CAS No.) 33980-71-1, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This terpene derivative, derived from the oxidation of abietic acid, has garnered attention due to its unique structural properties and potential biological activities. The compound belongs to the class of abietane diterpenes, which are widely found in resinous plant secretions, particularly in conifers. The presence of an oxygenated functional group at the 7-position distinguishes it from its parent compounds and imparts distinct reactivity and interaction capabilities.
The synthesis of 7-Oxodehydroabietinol involves a series of carefully controlled chemical transformations, typically starting from natural precursors such as abietic acid or related diterpenes. The introduction of the ketone group at the 7-position enhances the compound's ability to participate in various biochemical pathways, making it a valuable scaffold for drug discovery. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes, facilitating its use in both academic research and industrial applications.
One of the most compelling aspects of 7-Oxodehydroabietinol is its demonstrated potential in modulating biological systems. Studies have indicated that this compound exhibits notable anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory cytokines such as TNF-α and IL-6. The oxygenated moiety at the 7-position plays a crucial role in these interactions, allowing for precise targeting of inflammatory pathways without significant off-target effects. This makes 7-Oxodehydroabietinol an attractive candidate for developing novel therapeutic agents aimed at treating chronic inflammatory disorders.
Furthermore, research has explored the antimicrobial and antifungal properties of 7-Oxodehydroabietinol. Its diterpenoid structure provides a robust framework for interacting with microbial cell membranes, disrupting essential functions and leading to cell death. This activity has been particularly promising against multidrug-resistant strains of bacteria, highlighting the compound's potential as an alternative treatment option in combating antibiotic resistance. The structural diversity inherent in 7-Oxodehydroabietinol allows for further derivatization, enabling researchers to fine-tune its biological profile for specific applications.
The pharmacokinetic profile of 7-Oxodehydroabietinol is another critical area of investigation. Preliminary studies suggest that the compound exhibits moderate solubility in both water and lipids, facilitating its absorption and distribution throughout biological systems. Additionally, its metabolic stability appears favorable, with evidence indicating that it undergoes slow degradation within vivo environments. These characteristics are essential for ensuring prolonged therapeutic effects while minimizing adverse reactions.
In vitro studies have also revealed interesting interactions between 7-Oxodehydroabietinol and certain enzymes involved in cancer progression. By inhibiting key signaling pathways such as MAPK and PI3K/Akt, the compound demonstrates potential anti-proliferative effects on various cancer cell lines. The precise targeting afforded by its structural features offers a promising avenue for developing chemotherapeutic agents with improved efficacy and reduced toxicity compared to conventional treatments.
The role of natural products in drug discovery continues to be a cornerstone of modern pharmaceutical research, and compounds like 7-Oxodehydroabietinol exemplify this trend. Its origins from plant-derived precursors align with the growing demand for sustainable and environmentally friendly bioactive molecules. As synthetic biology advances, methods for optimizing the production of such compounds are becoming increasingly efficient, reducing reliance on traditional extraction techniques.
Future directions in research on 7-Oxodehydroabietinol include exploring its potential as a lead compound for drug development collaborations between academic institutions and pharmaceutical companies. Its multifaceted biological activities make it a versatile scaffold for medicinal chemistry modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. Collaborative efforts could accelerate the translation of preclinical findings into clinical trials, bringing new therapeutic options to patients suffering from various diseases.
The integration of computational modeling techniques has also shown promise in predicting binding affinities and interactions between 7-Oxodehydroabietinol and biological targets. These simulations can guide experimental design by identifying optimal derivatives with enhanced activity profiles before costly laboratory trials are initiated. Such interdisciplinary approaches are essential for maximizing the efficiency of drug discovery pipelines.
In conclusion,7-Oxodehydroabietinol (CAS No. 33980-71-1) represents a fascinating compound with significant potential across multiple therapeutic areas. Its unique structural features enable diverse biological interactions, making it a valuable tool for both academic research and industrial development. As our understanding of its mechanisms continues to evolve,7-Oxodehydroabietinol is poised to play an increasingly important role in shaping future treatments for inflammatory diseases,multidrug-resistant infections, cancer,and other challenging medical conditions.
33980-71-1 (7-Oxodehydroabietinol) Related Products
- 18684-55-4(7-oxodehydroabietic acid)
- 57906-31-7(19-Nor-4-hydroxyabieta-8,11,13-trien-7-one)
- 1804248-18-7(4-Bromo-3-(3-chloropropyl)mandelic acid)
- 2172151-34-5(3-{(5-chlorofuran-2-yl)methylsulfanyl}propanoic acid)
- 2172557-95-6(9-(pyrimidin-5-yl)-2,5-dioxa-8-azaspiro3.5nonane)
- 4920-34-7(1,2,4-Trifluoro-3-methoxybenzene)
- 773108-11-5(4-acetamido-3-(trifluoromethyl)benzoic acid)
- 2228263-20-3(1-{pyrazolo1,5-apyridin-3-yl}cyclopropane-1-carbonitrile)
- 89185-48-8(2-phenylimidazo1,2-apyrimidin-3-amine)
- 2227895-43-2((2R)-4-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}butan-2-amine)




